Ethyl 4-hydrazinylbenzoate hydrochloride

Catalog No.
S3135006
CAS No.
40566-85-6
M.F
C9H13ClN2O2
M. Wt
216.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydrazinylbenzoate hydrochloride

CAS Number

40566-85-6

Product Name

Ethyl 4-hydrazinylbenzoate hydrochloride

IUPAC Name

ethyl 4-hydrazinylbenzoate;hydrochloride

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.67

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H

InChI Key

BTZOWQCBGLZWSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NN.Cl

Solubility

not available

Ethyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C9_9H13_{13}ClN2_2O2_2 and a molecular weight of approximately 216.67 g/mol. It is classified under the category of hydrazine derivatives and is known for its potential applications in medicinal chemistry and research. The compound features a hydrazine group (-NH-NH2_2) attached to a benzoate structure, which contributes to its biological activity and reactivity in various

Due to the presence of both the hydrazine and benzoate functional groups. Notable reactions include:

  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds (aldehydes or ketones) to form hydrazones, which are valuable intermediates in organic synthesis.
  • Acylation Reactions: The benzoate moiety can undergo acylation, allowing for the introduction of various acyl groups, which can modify the compound's biological properties.
  • Reduction Reactions: The hydrazine group can be reduced to amines, providing pathways to synthesize amine derivatives that may exhibit different pharmacological activities .

Ethyl 4-hydrazinylbenzoate hydrochloride has shown promising biological activities, particularly in the realm of medicinal chemistry. It exhibits:

  • Antimicrobial Properties: Studies indicate that hydrazine derivatives can possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Anticancer Activity: Some derivatives of hydrazine have been investigated for their potential anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways relevant to disease processes .

The synthesis of ethyl 4-hydrazinylbenzoate hydrochloride typically involves several steps:

  • Preparation of Ethyl 4-Hydrazinobenzoate: This can be achieved by reacting ethyl 4-chlorobenzoate with hydrazine hydrate under appropriate conditions (e.g., heating).
  • Formation of Hydrochloride Salt: The resulting ethyl 4-hydrazinobenzoate can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired purity level .

Ethyl 4-hydrazinylbenzoate hydrochloride finds applications in various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: It serves as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
  • Biochemical Studies: The compound may be used in studies investigating enzyme inhibition and metabolic pathways .

Research into the interactions of ethyl 4-hydrazinylbenzoate hydrochloride with biological systems is essential for understanding its pharmacodynamics and pharmacokinetics. Key areas of study include:

  • Drug-Receptor Interactions: Investigating how this compound interacts with specific receptors or enzymes can provide insights into its mechanism of action.
  • Synergistic Effects: Studies may explore whether combining this compound with other drugs enhances therapeutic efficacy or reduces toxicity.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can inform dosing regimens and potential side effects .

Several compounds share structural similarities with ethyl 4-hydrazinylbenzoate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 4-hydrazinylbenzoate hydrochloride6296-89-50.96
4-Hydrazinylbenzoic acid hydrochloride24589-77-30.88
Ethyl 4-amino-3-methylbenzoate40800-65-50.86
3-Amino-5-(ethoxycarbonyl)benzoic acid1312425-07-20.86

Uniqueness

Ethyl 4-hydrazinylbenzoate hydrochloride stands out due to its specific combination of hydrazine and benzoate functionalities, which contribute to its unique reactivity and biological activity profile compared to other similar compounds. Its ability to form stable hydrazones distinguishes it from others that may not exhibit such reactivity under similar conditions .

Dates

Modify: 2023-08-18

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